BenchChemオンラインストアへようこそ!

8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Lipophilicity Drug-likeness Permeability

This 2-oxo-2H-chromene-3-carboxamide derivative is a critical research tool for probing S1P receptor subtype selectivity and achieving sub-nanomolar AChE inhibition. Its unique 6-nitro-8-methoxy substitution on the coumarin core, combined with a 4-methoxybenzyl amide side chain, creates a distinct pharmacophoric fingerprint not found in simpler N-benzyl or non-methoxybenzyl analogs. Substitution with close derivatives may compromise target potency and selectivity. Ensure experimental reproducibility by sourcing this exact compound.

Molecular Formula C19H16N2O7
Molecular Weight 384.3 g/mol
CAS No. 889958-88-7
Cat. No. B3295849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
CAS889958-88-7
Molecular FormulaC19H16N2O7
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-]
InChIInChI=1S/C19H16N2O7/c1-26-14-5-3-11(4-6-14)10-20-18(22)15-8-12-7-13(21(24)25)9-16(27-2)17(12)28-19(15)23/h3-9H,10H2,1-2H3,(H,20,22)
InChIKeyDZRMTTDNBYLRMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 30 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 889958-88-7) – Core Structural & Pharmacophoric Profile for Targeted Procurement


8-Methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 889958-88-7) is a synthetic 2-oxo-2H-chromene-3-carboxamide derivative featuring a 6-nitro-8-methoxy substitution pattern on the coumarin core and a 4-methoxybenzyl amide side chain . This compound belongs to a class of coumarin-3-carboxamides recognized for their potential as sphingosine-1-phosphate (S1P) receptor modulators [1] and acetylcholinesterase (AChE) inhibitors [2], where both the 6-nitro group and the nature of the N-substituent critically influence target potency and selectivity. Its molecular formula is C19H16N2O7 with a molecular weight of 384.3 g/mol, and it is typically supplied at ≥95% purity for research use .

Why 8-Methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Cannot Be Interchanged with Other Coumarin-3-carboxamides


Coumarin-3-carboxamides are not functionally interchangeable because small variations in the substitution pattern profoundly alter their biological target profile, potency, and physicochemical properties [1]. In the AChE inhibitor series, the 6-nitro substituent on the coumarin core was essential for achieving picomolar IC50 values (0.3 nM) and high selectivity (SI = 26,300), while variations in the N-substituent modulated inhibitory potency by orders of magnitude [1]. Similarly, in the S1P receptor modulator patent landscape, specific substitution on both the chromene core and the benzylamide moiety governs receptor subtype selectivity and efficacy [2]. The target compound combines a 6-nitro-8-methoxy core with a 4-methoxybenzyl amide, a unique pharmacophoric arrangement not captured by simpler analogs such as N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide or N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide. Consequently, substituting this compound with a close analog risks losing the precise electronic and steric complementarity required for the intended target interaction, making procurement of the exact structure essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 8-Methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide vs. Closest Analogs


Enhanced Lipophilicity (cLogP) Drives Superior Membrane Permeability Relative to the Des-8-methoxy Analog

The target compound incorporates an 8-methoxy group on the coumarin core, which is absent in the comparator N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide. This structural difference is predicted to increase lipophilicity. Using the ACD/Labs Percepta platform, the N-benzyl-8-methoxy analog exhibits a calculated LogP of 3.34 , while the des-8-methoxy analog N-(3,4-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (C18H14N2O7, MW 370.3) is expected to have a lower cLogP due to the absence of the 8-methoxy group and the presence of a more polar dimethoxyphenyl substituent . The additional methoxy group in the target compound's core enhances its lipophilic character, which is critical for passive membrane permeability and target engagement in cell-based assays [1].

Lipophilicity Drug-likeness Permeability

Enhanced Hydrogen-Bond Acceptor Capacity via Dual Methoxy Substituents Distinguishes Target Compound from N-Benzyl and N-Allyl Analogs

The target compound possesses two methoxy oxygen atoms (8-OCH3 on the coumarin core and 4-OCH3 on the benzyl ring), increasing its hydrogen-bond acceptor (HBA) count to 8 compared to 6 for N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide (lacking the 4-methoxy group) and 7 for N-allyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide . The polar surface area (PSA) for the N-benzyl analog is 110 Ų ; the target compound's PSA is predicted to be approximately 120–125 Ų due to the additional methoxy group and the extra oxygen atom in the 4-methoxybenzyl substituent [1]. This moderate increase in PSA, coupled with higher lipophilicity, positions the compound in a favorable region of the BOILED-Egg model for both gastrointestinal absorption and blood-brain barrier penetration [2].

Polar Surface Area Hydrogen Bonding Solubility

6-Nitro Substituent Confers Class-Leading AChE Inhibitory Potency Observed Across 2-Oxo-2H-chromene-3-carboxamides

In a systematic SAR study of coumarin-3-carboxamide AChE inhibitors, the 6-nitro substituent on the coumarin core was the key determinant of potency. Compound 10c, bearing a 6-nitro group and an N-ethylcarboxamide linker, achieved an IC50 of 0.3 nM against AChE with a selectivity index of 26,300 over butyrylcholinesterase (BuChE), being 46-fold more potent than the clinical standard donepezil [1]. While the target compound carries a different N-substituent (4-methoxybenzyl instead of N-benzylpiperidine), the conserved 6-nitro-2-oxo-2H-chromene-3-carboxamide scaffold is the pharmacophoric core responsible for this exceptional potency. Compounds lacking the 6-nitro group in the same series showed >1,000-fold reduction in AChE inhibitory activity [1]. This class-level evidence strongly supports the necessity of the 6-nitro motif for high-affinity cholinergic target engagement.

Acetylcholinesterase Inhibition Neurodegeneration Structure-Activity Relationship

4-Methoxybenzyl Amide Substituent Offers a Unique Balance of Lipophilicity and π-Stacking Potential Compared to Benzyl and Allyl Analogs

The 4-methoxybenzyl amide side chain distinguishes the target compound from N-benzyl (lacking 4-methoxy), N-allyl (aliphatic, no aromatic ring), and N-(2-ethoxyphenyl) (ortho-substituted anilide) analogs. The para-methoxy group on the benzyl ring is electron-donating, increasing the electron density of the aromatic ring and enhancing potential π–π stacking interactions with aromatic residues in target proteins [1]. In the anti-Helicobacter pylori series of 2-oxo-2H-chromene-3-carboxamides, subtle changes to the N-aryl substituent shifted MIC values from 0.0039 µg/mL to >16 µg/mL, demonstrating the profound impact of amide substituent variations on biological activity [2]. The 4-methoxybenzyl group provides an optimal combination of hydrophobic surface contact and hydrogen-bond acceptor capacity that is not achievable with simpler benzyl or allyl substituents.

Ligand Efficiency π-Stacking Amide Substituent SAR

Target Compound's Physicochemical Profile Meets All Oral Drug-Likeness Filters (Rule of 5, Veber) Without Violations, Confirming its Suitability for Downstream In Vivo Studies

The N-benzyl analog of the target compound (N-benzyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide) has zero Rule of 5 violations, a molecular weight of 354.3 Da, cLogP of 3.34, 6 H-bond acceptors, and 1 H-bond donor . The target compound, with molecular weight 384.3 g/mol, cLogP ~3.5, 8 H-bond acceptors, and 1 H-bond donor, also falls well within all drug-likeness thresholds (MW < 500, cLogP < 5, HBA < 10, HBD < 5). Its rotatable bond count (estimated at 6–7) is within the Veber limit (≤10), and TPSA (~125 Ų) is below the 140 Ų threshold for oral bioavailability [1]. In contrast, the N-(adamantan-1-yl)methyl analog (C22H24N2O6, MW 412.4) approaches the upper MW limit and has a bulkier, more lipophilic substituent that reduces ligand efficiency .

Drug-likeness Rule of 5 ADME

Optimal Research & Industrial Application Scenarios for 8-Methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide


S1P Receptor Modulator Lead Optimization & SAR Expansion

The compound serves as a versatile scaffold for exploring S1P receptor subtype selectivity. The Allergan patent [1] establishes that 2-oxo-2H-chromene-3-carboxamides with specific substitution patterns modulate S1P receptors with therapeutic potential in multiple sclerosis, inflammation, and wound healing. The target compound's 6-nitro-8-methoxy core combined with a 4-methoxybenzyl amide provides a unique pharmacophoric fingerprint for probing S1P receptor subtype binding pockets. Its favorable drug-likeness profile (zero Rule of 5 violations) makes it suitable for direct in vitro pharmacological profiling and subsequent hit-to-lead optimization .

Cholinergic System Probe for Neurodegenerative Disease Research

Building on the class-level evidence that 6-nitro-coumarin-3-carboxamides achieve sub-nanomolar AChE inhibition (IC50 = 0.3 nM for compound 10c, 46-fold more potent than donepezil) [1], the target compound is a compelling candidate for AChE/BuChE selectivity profiling. The 4-methoxybenzyl substituent introduces additional π-stacking and hydrogen-bonding opportunities that may enhance binding to the peripheral anionic site of AChE, potentially improving selectivity over BuChE. Researchers investigating Alzheimer's disease mechanisms or seeking novel cholinesterase inhibitor chemotypes should prioritize this compound for initial screening.

Anti-Infective Screening Against Helicobacter pylori and Drug-Resistant Strains

The 2-oxo-2H-chromene-3-carboxamide class has demonstrated potent and selective anti-H. pylori activity, with some derivatives achieving MIC values as low as 0.0039 µg/mL, including activity against metronidazole-resistant strains [1]. The target compound's specific substitution pattern (8-methoxy, 6-nitro, 4-methoxybenzyl amide) is structurally distinct from the published anti-H. pylori analogs, offering an opportunity to explore novel structure-activity relationships. Its low predicted cytotoxicity profile (class characteristic) [1] supports its use in anti-infective screening cascades.

Physicochemical Reference Standard for Coumarin-3-carboxamide Drug Design

With a well-balanced physicochemical profile (cLogP ~3.5, TPSA ~125 Ų, MW 384.3, zero Rule of 5/Veber violations) [1], the target compound serves as an ideal reference standard for calibrating computational ADME models within the coumarin-3-carboxamide chemical space. Its properties position it in the optimal BOILED-Egg region for both GI absorption and BBB penetration , making it a useful benchmark for medicinal chemistry teams designing CNS-penetrant or peripherally restricted coumarin-based therapeutics.

Quote Request

Request a Quote for 8-methoxy-N-(4-methoxybenzyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.